![molecular formula C6H12O3S B1422535 Methyl 4-methanesulfinylbutanoate CAS No. 1249193-09-6](/img/structure/B1422535.png)
Methyl 4-methanesulfinylbutanoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 4-methanesulfinylbutanoate” is not well-documented in the available literature .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "Methyl 4-methanesulfinylbutanoate" .Physical And Chemical Properties Analysis
“Methyl 4-methanesulfinylbutanoate” is a liquid at room temperature. It has a molecular weight of 164.23 .Scientific Research Applications
Bioplastic Production and Environmental Applications
Methyl 4-methanesulfinylbutanoate plays a significant role in environmental applications, particularly in the production of bioplastics. The Methylocystis-dominated methanotrophic enrichment was found to be stable over long periods, facilitating the tailored production of polyhydroxyalkanoates (PHAs), a type of bioplastic. This process utilized methane as a feedstock and demonstrated the ability to produce poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) by manipulating the feed of methane and valerate. This study highlights the potential of using methane, a potent greenhouse gas, as a resource for bioplastic production, contributing to carbon recycling and sustainable material development (Myung et al., 2015).
Chemical Synthesis and Industrial Applications
The compound has been used as a precursor in chemical syntheses. For instance, it was involved in the synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation, highlighting its role in complex organic syntheses and the production of various industrial chemicals (Ashida, 2016).
Agricultural Applications
In the agricultural sector, the compound is involved in the formulation of sustainable pest control solutions. For example, polymeric and solid lipid nanoparticles were used for the sustained release of Carbendazim and Tebuconazole, two fungicides used in agriculture. This approach reduces environmental and human toxicity while ensuring the effective delivery of the fungicides to the target site, demonstrating the compound's role in enhancing the sustainability of agricultural practices (Campos et al., 2015).
Mechanism of Action
Safety and Hazards
“Methyl 4-methanesulfinylbutanoate” is classified under GHS07 for safety. The hazard statements include H227, H302, H315, H319, and H335. Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Future Directions
properties
IUPAC Name |
methyl 4-methylsulfinylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-9-6(7)4-3-5-10(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNHGAXUZKZLCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCS(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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